molecular formula C11H18N4O B5968436 2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone

2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone

Cat. No. B5968436
M. Wt: 222.29 g/mol
InChI Key: CXFVMBXMXSCDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone, commonly known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). This compound has been widely used in scientific research for its ability to inhibit potassium channels and alter the electrical properties of cells.

Mechanism of Action

E-4031 selectively blocks the 2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone current by binding to the pore-forming subunit of the potassium channel. This leads to a decrease in the repolarization current and prolongation of the action potential duration. The exact mechanism of binding is not fully understood, but it is thought to involve interactions with amino acid residues in the pore region of the channel.
Biochemical and Physiological Effects:
The main physiological effect of E-4031 is the prolongation of the action potential duration and QT interval on the electrocardiogram. This can lead to arrhythmias and sudden cardiac death in some individuals. In addition, E-4031 has been shown to affect insulin secretion, neuronal excitability, and cancer cell proliferation.

Advantages and Limitations for Lab Experiments

E-4031 has several advantages for lab experiments, including its selectivity for the 2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone current and its ability to alter the electrical properties of cells. However, it also has limitations, such as its potential for off-target effects and its toxicity at high concentrations.

Future Directions

There are several future directions for research involving E-4031. One area of interest is the development of more selective and potent blockers of the 2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone current. Another area is the investigation of the role of potassium channels in other physiological and pathological conditions, such as epilepsy and hypertension. Additionally, E-4031 can be used to study the effects of drugs on potassium channels and to screen for potential drug candidates.

Synthesis Methods

E-4031 can be synthesized using a modified version of the Hantzsch dihydropyrimidine synthesis. This involves the reaction of 4-ethylpiperazine-1-carboxylic acid with ethyl acetoacetate and formaldehyde in the presence of ammonium acetate. The resulting intermediate is then treated with methyl iodide to yield E-4031.

Scientific Research Applications

E-4031 has been used extensively in scientific research to study the role of potassium channels in various physiological and pathological conditions. It has been shown to inhibit the 2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone current in cardiac myocytes, leading to prolongation of the action potential duration and QT interval on the electrocardiogram. This has made E-4031 a valuable tool in the study of arrhythmias and sudden cardiac death.
In addition, E-4031 has been used to study the role of potassium channels in cancer cells, neuronal excitability, and insulin secretion. It has also been used to investigate the effects of drugs on potassium channels and to screen for potential drug candidates.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-3-14-4-6-15(7-5-14)11-12-9(2)8-10(16)13-11/h8H,3-7H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFVMBXMXSCDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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